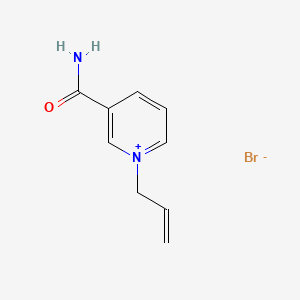
1-Allyl-3-carbamoylpyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Allyl-3-carbamoylpyridinium bromide is a chemical compound with significant applications in various fields of science and industry. This compound is known for its unique structure and reactivity, making it a valuable reagent in organic synthesis and research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allyl-3-carbamoylpyridinium bromide can be synthesized through several methods, including the reaction of pyridine derivatives with allyl bromide in the presence of a carbamoylating agent. The reaction typically requires controlled conditions, such as specific temperatures and solvents, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using optimized reaction conditions to maximize yield and purity. This involves the use of reactors and purification techniques to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions: 1-Allyl-3-carbamoylpyridinium bromide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing new functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium cyanide. The reaction conditions are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products have their own unique properties and applications.
Scientific Research Applications
1-Allyl-3-carbamoylpyridinium bromide is widely used in scientific research due to its versatility and reactivity. It is employed in organic synthesis, medicinal chemistry, and material science. The compound is used to develop new drugs, study biological systems, and create advanced materials with unique properties.
Mechanism of Action
1-Allyl-3-carbamoylpyridinium bromide is compared with other similar compounds to highlight its uniqueness. Some of these compounds include pyridinium bromides with different substituents and functional groups. The comparison helps in understanding the distinct properties and applications of this compound.
Comparison with Similar Compounds
Pyridinium bromide
3-carbamoylpyridinium bromide
Allyl bromide derivatives
Other substituted pyridinium bromides
Properties
CAS No. |
51095-53-5 |
|---|---|
Molecular Formula |
C9H11BrN2O |
Molecular Weight |
243.10 g/mol |
IUPAC Name |
1-prop-2-enylpyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C9H10N2O.BrH/c1-2-5-11-6-3-4-8(7-11)9(10)12;/h2-4,6-7H,1,5H2,(H-,10,12);1H |
InChI Key |
WMCYPCWAQAPUPW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















